
Bis-BCN-PEG3-diamide
Overview
Description
Bis-BCN-PEG3-diamide is a useful research compound. Its molecular formula is C32H48N2O7 and its molecular weight is 572.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Photoaddressable Linear−Dendritic Diblock Copolymers
Bis-BCN-PEG3-diamide has been utilized in the synthesis of photoaddressable linear−dendritic diblock copolymers. These copolymers, composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters, exhibit properties useful for liquid crystalline azodendrons with potential applications in microelectronics and sensor technology (Barrio et al., 2009).
2. Releasable PEGylation of Macromolecules
Research has explored the use of this compound in the releasable PEGylation of macromolecules, such as proteins. This approach aims to improve therapeutic protein pharmacology by enabling the regeneration of authentic protein drugs in vivo, which is beneficial in reducing kinetic constants of enzymes and protein ligands (Zhao et al., 2006).
3. Deposition and Characterization of Bismuth Oxide Thin Films
This compound has been used in the deposition of bismuth oxide thin films on glass substrates. These films show high oxide ionic conductivity, making them suitable for applications like solid oxide fuel cells and oxygen sensors (Fruth et al., 2005).
4. Dendrimer vs Linear Conjugate in Drug Delivery
Studies comparing dendrimer and linear bis-PEG polymer architectures have used this compound in drug delivery systems, particularly in enhancing the solubility and cytotoxicity of paclitaxel for cancer treatment (Khandare et al., 2006).
5. Site-Specific PEGylation Using Disulfide Bridges
In the field of biopharmaceuticals, this compound has been applied in the development of site-specific PEGylation strategies. This involves utilizing disulfide bridges in proteins for attaching PEG, enhancing therapeutic efficacy while maintaining protein structure and function (Brocchini et al., 2008).
properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[2-[2-[2-[2-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O7/c35-31(23-40-21-29-25-9-5-1-2-6-10-26(25)29)33-13-15-37-17-19-39-20-18-38-16-14-34-32(36)24-41-22-30-27-11-7-3-4-8-12-28(27)30/h25-30H,5-24H2,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSPAHINKYTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCC(=O)NCCOCCOCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
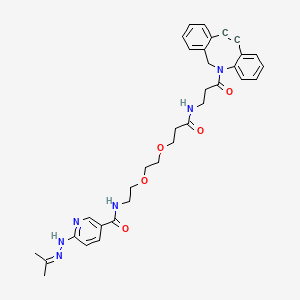
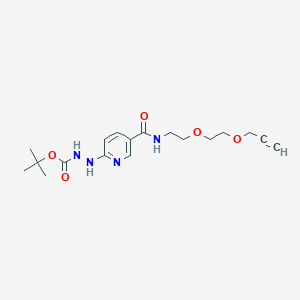




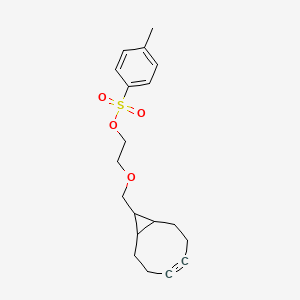

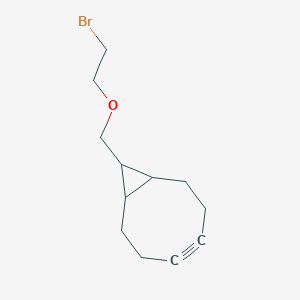
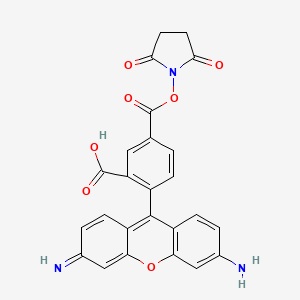

![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)